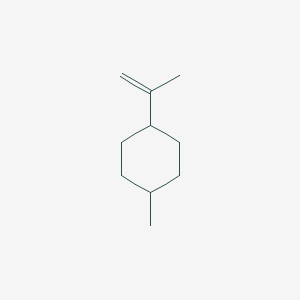

cis-1-Isopropenyl-4-methylcyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-1-Isopropenyl-4-methylcyclohexane is a cyclic terpene commonly known as limonene. It is a naturally occurring compound found in the rinds of citrus fruits such as oranges, lemons, and limes. Limonene has a characteristic citrus scent and is widely used in various products such as perfumes, cleaning agents, and food flavorings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

cis-1-Isopropenyl-4-methylcyclohexane can be synthesized through the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process involves heating alpha-pinene in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction conditions typically include temperatures ranging from 100°C to 150°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- involves the extraction of limonene from citrus fruit peels. The extraction process includes steam distillation, where the peels are subjected to steam, causing the essential oils to vaporize. The vapor is then condensed and collected, yielding limonene.

Analyse Des Réactions Chimiques

Types of Reactions

cis-1-Isopropenyl-4-methylcyclohexane undergoes various chemical reactions, including:

Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.

Reduction: Reduction of limonene can yield p-menthane.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the limonene molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Halogenation reactions often use halogen gases or halogen-containing compounds under controlled conditions.

Major Products Formed

Oxidation: Carveol, carvone, limonene oxide.

p-Menthane.Substitution: Halogenated limonene derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Cis-1-Isopropenyl-4-methylcyclohexane has garnered significant attention in several fields of research:

Chemistry

- Chiral Starting Material: It serves as a precursor for synthesizing various organic compounds due to its chiral nature.

Biology

- Antimicrobial Properties: Studies have demonstrated its effectiveness against certain bacteria and fungi, making it a candidate for natural antimicrobial agents.

Medicine

- Potential Anticancer Activity: Research indicates that it may induce apoptosis in cancer cells by modulating gene expression and inhibiting specific enzymes crucial for cell survival.

Industry

- Flavoring Agent: Widely used in food products for its citrus flavor.

- Fragrance Component: Commonly included in perfumes and cleaning products due to its pleasant aroma.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound was shown to disrupt cell membranes, leading to cell lysis.

Case Study 2: Anticancer Properties

Research conducted at the University of California explored the anticancer properties of limonene. The findings indicated that treatment with this compound led to a marked decrease in tumor growth in murine models, attributed to its ability to induce apoptosis through the modulation of apoptotic pathways.

Mécanisme D'action

The exact mechanism of action of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. it is believed to exert its effects through various pathways, including modulation of gene expression, inhibition of enzyme activity, and induction of apoptosis (programmed cell death) in cancer cells.

Comparaison Avec Des Composés Similaires

cis-1-Isopropenyl-4-methylcyclohexane can be compared with other similar compounds such as:

Cyclohexane, 1-methyl-4-(1-methylethenyl)-, trans-: The trans-isomer of limonene, which has different physical and chemical properties.

Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: An acetate derivative of limonene, used in fragrances and flavorings.

This compound is unique due to its widespread occurrence in nature, its characteristic citrus scent, and its diverse applications in various fields.

Propriétés

Numéro CAS |

1124-25-0 |

|---|---|

Formule moléculaire |

C10H18 |

Poids moléculaire |

138.25 g/mol |

Nom IUPAC |

1-methyl-4-prop-1-en-2-ylcyclohexane |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |

Clé InChI |

WPMKLOWQWIDOJN-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C(=C)C |

SMILES canonique |

CC1CCC(CC1)C(=C)C |

Key on ui other cas no. |

6252-33-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.